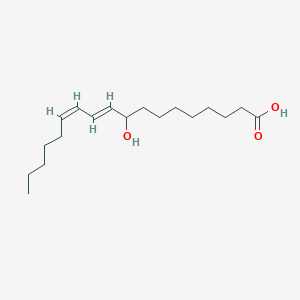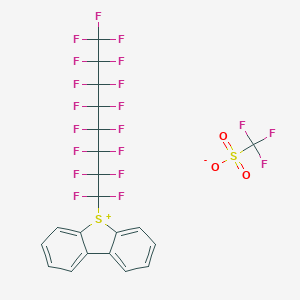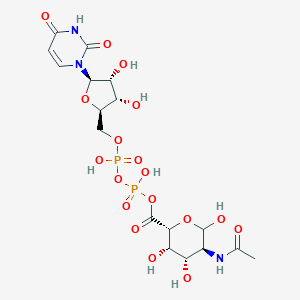
Udp-adg
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-ADG is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. UDP-ADG is a sugar nucleotide that is synthesized by enzymes in the body. This molecule is involved in various biological processes such as protein glycosylation, cell signaling, and energy metabolism.
Scientific Research Applications
UDP-ADG has various scientific research applications, including its role in protein glycosylation, cell signaling, and energy metabolism. UDP-ADG is involved in the biosynthesis of glycoproteins, which are proteins that have sugar molecules attached to them. Glycoproteins play a crucial role in various biological processes, including cell adhesion, immune response, and cell signaling.
UDP-ADG is also involved in cell signaling pathways. It acts as a signaling molecule that regulates the activity of various enzymes and proteins involved in cellular processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, a storage form of glucose in the body.
Mechanism Of Action
UDP-ADG acts as a substrate for various enzymes involved in protein glycosylation, cell signaling, and energy metabolism. It is also involved in the regulation of various signaling pathways in the body. UDP-ADG binds to specific receptors on the cell membrane, triggering a cascade of signaling events that regulate the activity of various enzymes and proteins.
Biochemical And Physiological Effects
UDP-ADG has various biochemical and physiological effects in the body. It plays a crucial role in the biosynthesis of glycoproteins, which are essential for various biological processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, which is a storage form of glucose in the body.
Advantages And Limitations For Lab Experiments
UDP-ADG has several advantages and limitations for lab experiments. One advantage is that it is a natural molecule synthesized in the body, which makes it easier to study its biochemical and physiological effects. However, one limitation is that it is challenging to isolate and purify UDP-ADG from biological samples due to its low concentration.
Future Directions
There are several future directions for research on UDP-ADG. One direction is to study its role in the regulation of cell signaling pathways and its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its role in energy metabolism and its potential applications in the development of new therapies for metabolic disorders.
Conclusion:
UDP-ADG is a sugar nucleotide that plays a crucial role in various biological processes, including protein glycosylation, cell signaling, and energy metabolism. It is synthesized in the body by enzymes and acts as a substrate for various enzymes involved in these processes. UDP-ADG has various scientific research applications and potential future directions for research. Its role in regulating cell signaling pathways and energy metabolism makes it a promising molecule for the development of new therapies for various diseases.
Synthesis Methods
UDP-ADG is synthesized in the body by enzymes that catalyze the transfer of glucose from glucose-1-phosphate to UDP. This process is known as UDP-glucose pyrophosphorylase (UGPase) reaction. The UGPase reaction involves the conversion of glucose-1-phosphate to UDP-glucose, followed by the transfer of glucose from UDP-glucose to ADP to form UDP-ADG.
properties
CAS RN |
125710-37-4 |
|---|---|
Product Name |
Udp-adg |
Molecular Formula |
C17H25N3O18P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2R,3S,4S,5S)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(36-15(8)27)16(28)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-15,23-27H,4H2,1H3,(H,18,21)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10+,11+,12-,13-,14-,15?/m1/s1 |
InChI Key |
PPKWAUXLIQKSTC-GGTZVBJBSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](OC1O)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
synonyms |
UDP-2-acetamido-2-deoxygalacturonic acid UDP-ADG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



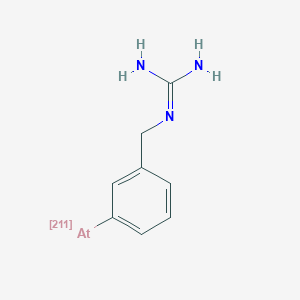
![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
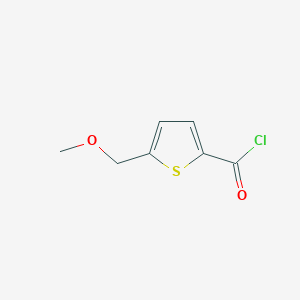

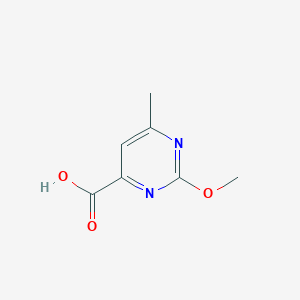

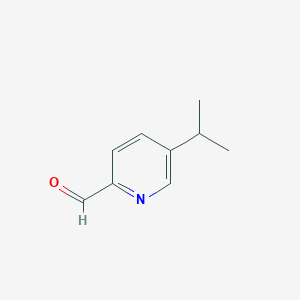
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
